![molecular formula C14H12O B2506973 Naphtho[2,1-b]furan, 1,2-dimethyl- CAS No. 129812-23-3](/img/structure/B2506973.png)

Naphtho[2,1-b]furan, 1,2-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

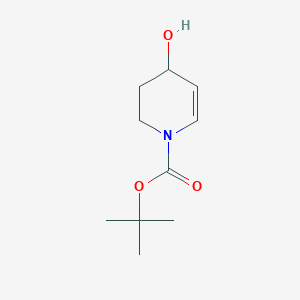

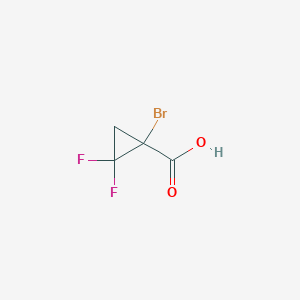

Naphtho[2,1-b]furan is a fused heterocyclic compound that consists of a naphthalene ring system joined to a furan unit. The specific compound of interest, 1,2-dimethyl-naphtho[2,1-b]furan, would have methyl groups attached to the first and second positions of the furan ring. This structure is a part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives has been explored through various methods. One approach involves the Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols, which provides a route to naphtho[1,2-b]furan-3-ones under refluxing conditions in THF . Another efficient synthesis method uses a platinum-catalyzed tandem reaction, which includes a cycloisomerization of allenyl ketone followed by a 6pi-electrocyclization-type reaction . Additionally, a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been developed to synthesize diverse dihydronaphtho[1,2-b]furans .

Molecular Structure Analysis

The molecular structure of naphtho[2,1-b]furan derivatives can be characterized by spectroscopic techniques, such as NMR and X-ray diffraction studies. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate has been synthesized and its structure confirmed by X-ray diffraction, revealing that the furan ring is planar and the molecule is stabilized by weak interactions .

Chemical Reactions Analysis

Naphtho[2,1-b]furan compounds participate in various chemical reactions. For example, phenaleno[1,9-bc]furan, a related compound, exhibits Diels–Alder diene reactivity and can undergo reactions with benzyne, dimethyl acetylenedicarboxylate, and singlet oxygen. It also shows susceptibility to oxidation and catalytic hydrogenation . Naphtho[1,2-c:5,6-c]difuran, another related compound, is a highly reactive diene that can undergo sequential Diels-Alder reactions with different dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[2,1-b]furan derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activity, as evidenced by the synthesis of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan, which have been screened for antimicrobial and anti-inflammatory activities . Thiazolidinone derivatives of naphtho[2,1-b]furan have also been synthesized and evaluated for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Naphtho[2,1-b]furan derivatives have been synthesized using various methods. For example, a method involves the condensation of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes, resulting in various compounds with antimicrobial and anti-inflammatory activities (Ravindra et al., 2006). Additionally, efficient synthesis methods have been developed for regio-isomeric naphthofurans and benzodifurans, highlighting the versatility of naphtho[2,1-b]furan in chemical synthesis (Park & Jeong, 2005).

Biological Activities

- Several studies have focused on the biological activities of naphtho[2,1-b]furan derivatives. For instance, some derivatives have shown promising antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008). This indicates the potential of these compounds in therapeutic applications.

Pharmacological Applications

- The pharmacological examination of thiazolidinone derivatives of naphtho[2,1-b]furan revealed antimicrobial and anthelmintic activities, with some compounds also evaluated for anti-inflammatory and diuretic activities (Vagdevi et al., 2006). These findings suggest the utility of naphtho[2,1-b]furan derivatives in developing new pharmacological agents.

Catalysis and Chemical Reactions

- Naphtho[2,1-b]furan compounds have been used in various chemical reactions, such as a platinum-catalyzed tandem reaction for the efficient synthesis of naphtho[1,2-b]furan (Wei, Zhai, & Xu, 2009). This highlights their role in facilitating complex chemical processes.

Synthesis of Novel Derivatives

- Research has been conducted on synthesizing novel nitrogen-containing naphtho(2,1-b)furan derivatives, investigating their antimicrobial activities (Nagaraja et al., 2007). Such studies are crucial for expanding the chemical diversity and potential applications of naphtho[2,1-b]furan.

Zukünftige Richtungen

The future directions for research on “Naphtho[2,1-b]furan, 1,2-dimethyl-” and other naphthofurans could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Additionally, more research could be conducted on their physical and chemical properties, safety and hazards, and potential applications in various fields .

Wirkmechanismus

Target of Action

Similar compounds such as naphtho[1,2-b]furan-4,5-dione have been shown to target src kinase activity in mda-mb-231 breast cancer cells . Src kinases are a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals .

Mode of Action

This inhibition is correlated with reduced phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are involved in signaling pathways that control cell migration and invasion .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The inhibition of Src kinase activity leads to a decrease in the phosphorylation of FAK, p130 Cas, paxillin, and PI3K/Akt . These proteins are part of the signaling pathways that regulate cell adhesion, motility, and invasion . The suppression of these pathways can lead to the inhibition of cell migration and invasion .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the inhibition of cell migration and invasion . This is particularly relevant in the context of cancer treatment, where the prevention of metastasis (the spread of cancer cells from the primary site to other parts of the body) is a key therapeutic goal .

Eigenschaften

IUPAC Name |

1,2-dimethylbenzo[e][1]benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYOQUQINUTULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880810 |

Source

|

| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129812-23-3 |

Source

|

| Record name | naphtho[2,1-b]furan, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506905.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)